

# The Structure-Activity Relationship of 4-Quinolinecarboxamide Analogs: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-Quinolinecarboxamide

Cat. No.: B1229333

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The **4-quinolinecarboxamide** scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. Analogs derived from this core have exhibited potent activities as anticancer, antiviral, antimalarial, and immunomodulatory agents, primarily through the inhibition of key enzymes such as kinases and metabolic regulators. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of **4-quinolinecarboxamide** analogs, detailing their synthesis, biological evaluation, and the molecular pathways they modulate. All quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

## Quantitative Structure-Activity Relationship Data

The biological activity of **4-quinolinecarboxamide** analogs is profoundly influenced by the nature and position of substituents on the quinoline ring system and the carboxamide moiety. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their inhibitory potency.

Table 1: Anticancer Activity of 4-Oxoquinoline-3-carboxamide Derivatives

Compound ID	R (Substituent on Amine)	Cell Line	IC50 (μM)	Citation
16b	4-chlorophenyl	ACP03 (Gastric)	5.5	<a href="#">[1]</a> <a href="#">[2]</a>
17b	4-methoxyphenyl	ACP03 (Gastric)	7.8	<a href="#">[1]</a> <a href="#">[2]</a>
10a	benzyl	HCT-116 (Colon)	> 50	<a href="#">[1]</a>
11a	phenethyl	HCT-116 (Colon)	> 50	<a href="#">[1]</a>
12a	3-phenylpropyl	HCT-116 (Colon)	> 50	<a href="#">[1]</a>
13a	cyclohexylmethyl	HCT-116 (Colon)	> 50	<a href="#">[1]</a>
14a	pyridin-2-ylmethyl	HCT-116 (Colon)	> 50	<a href="#">[1]</a>
15a	furan-2-ylmethyl	HCT-116 (Colon)	> 50	<a href="#">[1]</a>
16a	4-chlorophenyl	HCT-116 (Colon)	15.6	<a href="#">[1]</a>
17a	4-methoxyphenyl	HCT-116 (Colon)	21.2	<a href="#">[1]</a>
18a	4-(trifluoromethyl)phenyl	HCT-116 (Colon)	11.4	<a href="#">[1]</a>
10b	benzyl	ACP03 (Gastric)	25.1	<a href="#">[1]</a>
11b	phenethyl	ACP03 (Gastric)	15.7	<a href="#">[1]</a>
12b	3-phenylpropyl	ACP03 (Gastric)	10.2	<a href="#">[1]</a>
13b	cyclohexylmethyl	ACP03 (Gastric)	> 50	<a href="#">[1]</a>
14b	pyridin-2-ylmethyl	ACP03 (Gastric)	12.3	<a href="#">[1]</a>
15b	furan-2-ylmethyl	ACP03 (Gastric)	11.5	<a href="#">[1]</a>
18b	4-(trifluoromethyl)phenyl	ACP03 (Gastric)	9.8	<a href="#">[1]</a>

Table 2: Bruton's Tyrosine Kinase (BTK) Inhibitory Activity of 4-Aminoquinoline-3-carboxamide Derivatives

Compound ID	R1	R2	BTK WT IC50 (nM)	BTK C481S IC50 (nM)	Citation
6	H	4-phenoxyphenyl	18	106	<a href="#">[3]</a>
11	F	4-phenoxyphenyl	11	98	<a href="#">[3]</a>
25	H	2-fluoro-4-phenoxyphenyl	5.3	39	<a href="#">[3]</a>
26	H	3-fluoro-4-phenoxyphenyl	6.2	45	<a href="#">[3]</a>
27	H	2,5-difluoro-4-phenoxyphenyl	7.9	58	<a href="#">[3]</a>
28	H	2-chloro-4-phenoxyphenyl	9.1	65	<a href="#">[3]</a>

Table 3: CD38 Inhibitory Activity of 4-Amino-8-quinoline Carboxamide Analogs

Compound ID	R1	R2	R3	hCD38 IC50 (nM)	Citation
1a	H	H	2,6-dichlorobenzyl	2800	<a href="#">[4]</a> <a href="#">[5]</a>
1ah	H	H	2-fluoro-6-(trifluoromethyl)benzyl	115	<a href="#">[4]</a> <a href="#">[5]</a>
1ai	H	H	2,3,6-trichlorobenzyl	46	<a href="#">[4]</a> <a href="#">[5]</a>

## Experimental Protocols

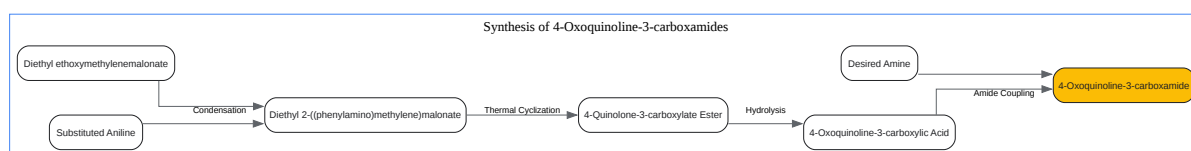
Detailed methodologies for the key experiments cited in the structure-activity relationship studies are provided below.

## Chemical Synthesis: Gould-Jacobs Reaction for 4-Oxoquinoline-3-carboxylate Core

A common route for the synthesis of the 4-oxoquinoline scaffold is the Gould-Jacobs reaction. [\[6\]](#)

- **Step 1: Condensation.** Substituted anilines are condensed with diethyl ethoxymethylenemalonate. This reaction is typically carried out in a suitable solvent like ethanol and may be heated to reflux.
- **Step 2: Thermal Cyclization.** The resulting intermediate, a diethyl 2-((phenylamino)methylene)malonate derivative, undergoes thermal cyclization to form the 4-quinolone-3-carboxylate ester. This step is often performed at high temperatures, sometimes in a high-boiling solvent like diphenyl ether.
- **Step 3: Hydrolysis.** The ester is then hydrolyzed to the corresponding carboxylic acid, typically using a base such as sodium hydroxide, followed by acidification.

- **Step 4: Amide Coupling.** The resulting 4-oxoquinoline-3-carboxylic acid is coupled with a desired amine to form the final 4-oxoquinoline-3-carboxamide analog. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride followed by reaction with the amine.



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### Gould-Jacobs Synthesis Workflow

## Biological Assays

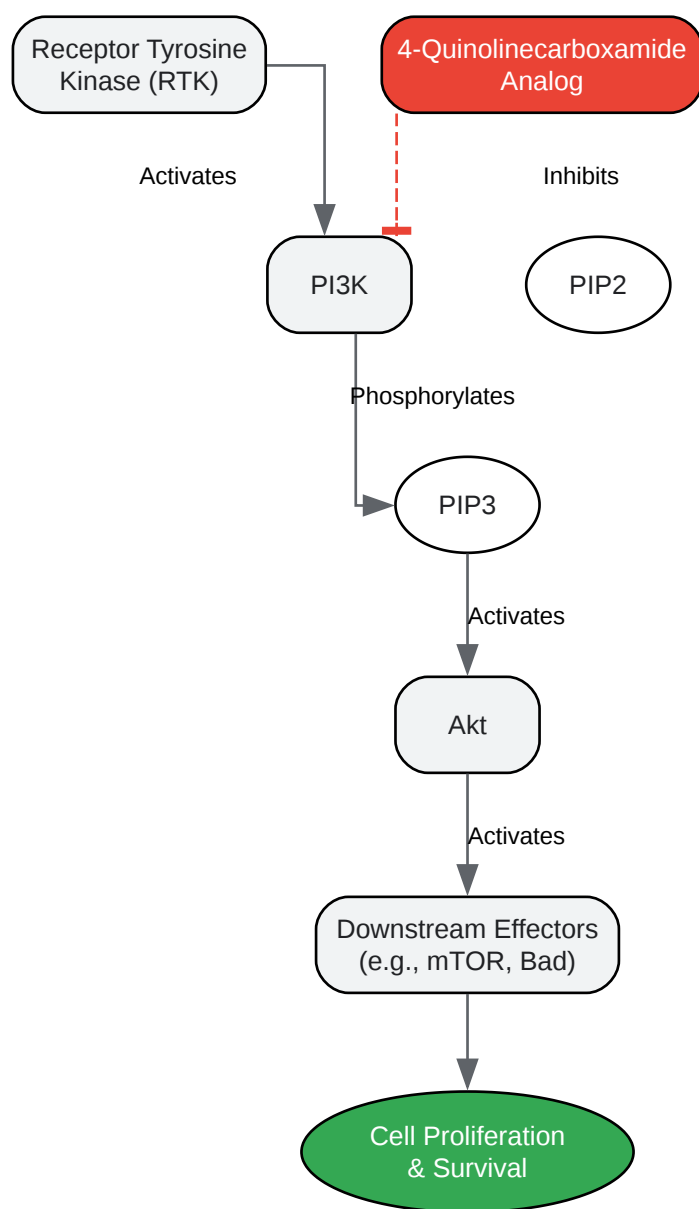
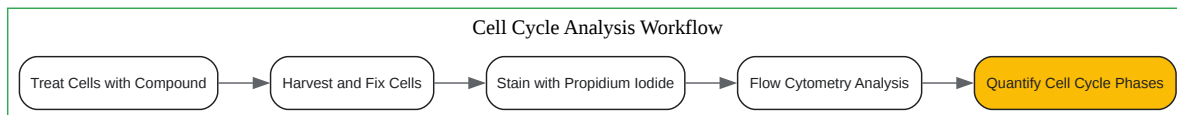
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.<sup>[1][7][8]</sup>

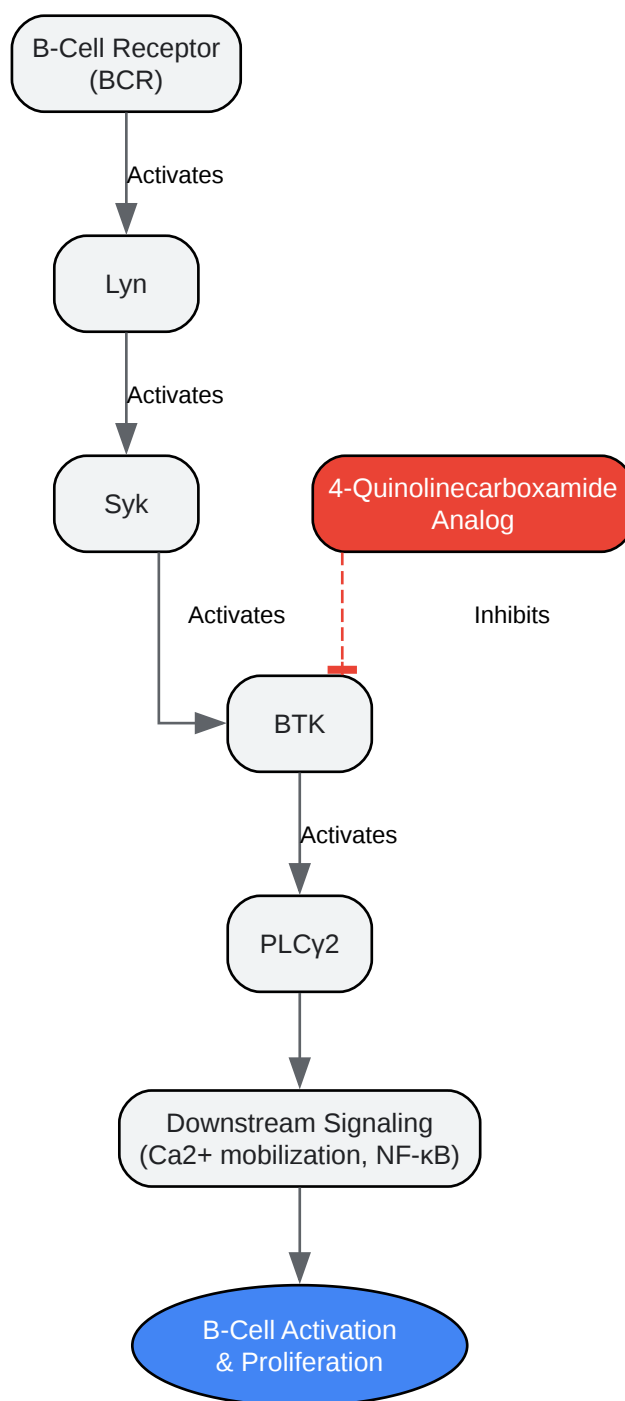
- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the **4-quinolinecarboxamide** analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

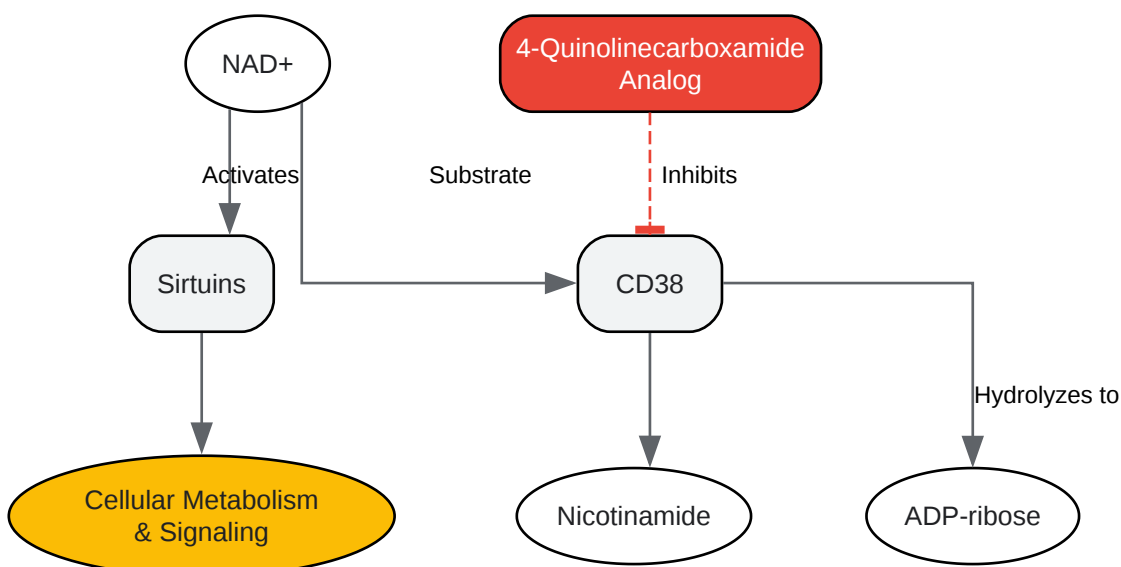
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).<sup>[9][10]</sup>

- **Cell Treatment:** Treat cells with the test compounds for a specified duration.
- **Cell Harvesting and Fixation:** Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol.
- **Staining:** Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
- **Data Analysis:** The data is typically displayed as a histogram, where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells. The percentage of cells in each phase of the cell cycle is then quantified.









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